

A Technical Guide to the Physicochemical Properties of Ioxilan Solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ioxilan*

Cat. No.: B029793

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of **Ioxilan**, a nonionic, tri-iodinated contrast agent. The focus is on its molecular weight and the osmolality of its commercially available solutions, critical parameters for ensuring the safety and efficacy of this diagnostic imaging agent.

Core Physicochemical Data

Ioxilan is a complex molecule with a precisely defined molecular structure that dictates its behavior in solution. The key quantitative data for **Ioxilan** and its solutions are summarized below for easy reference and comparison.

Parameter	Value
Molecular Weight	791.12 g/mol
Ioxilan Concentration	300 mgI/mL (equivalent to 623 mg/mL of Ioxilan)
Osmolality	570 mOsm/kg H ₂ O
Ioxilan Concentration	350 mgI/mL (equivalent to 727 mg/mL of Ioxilan)
Osmolality	690 mOsm/kg H ₂ O

Experimental Protocols

The determination of the osmolality of **Ioxilan** solutions is a critical quality control step, ensuring that the final product is within the specified range for safe administration. The standard method for this determination is freezing-point depression osmometry, a technique recognized by major pharmacopeias.

Principle of Freezing-Point Depression Osmometry

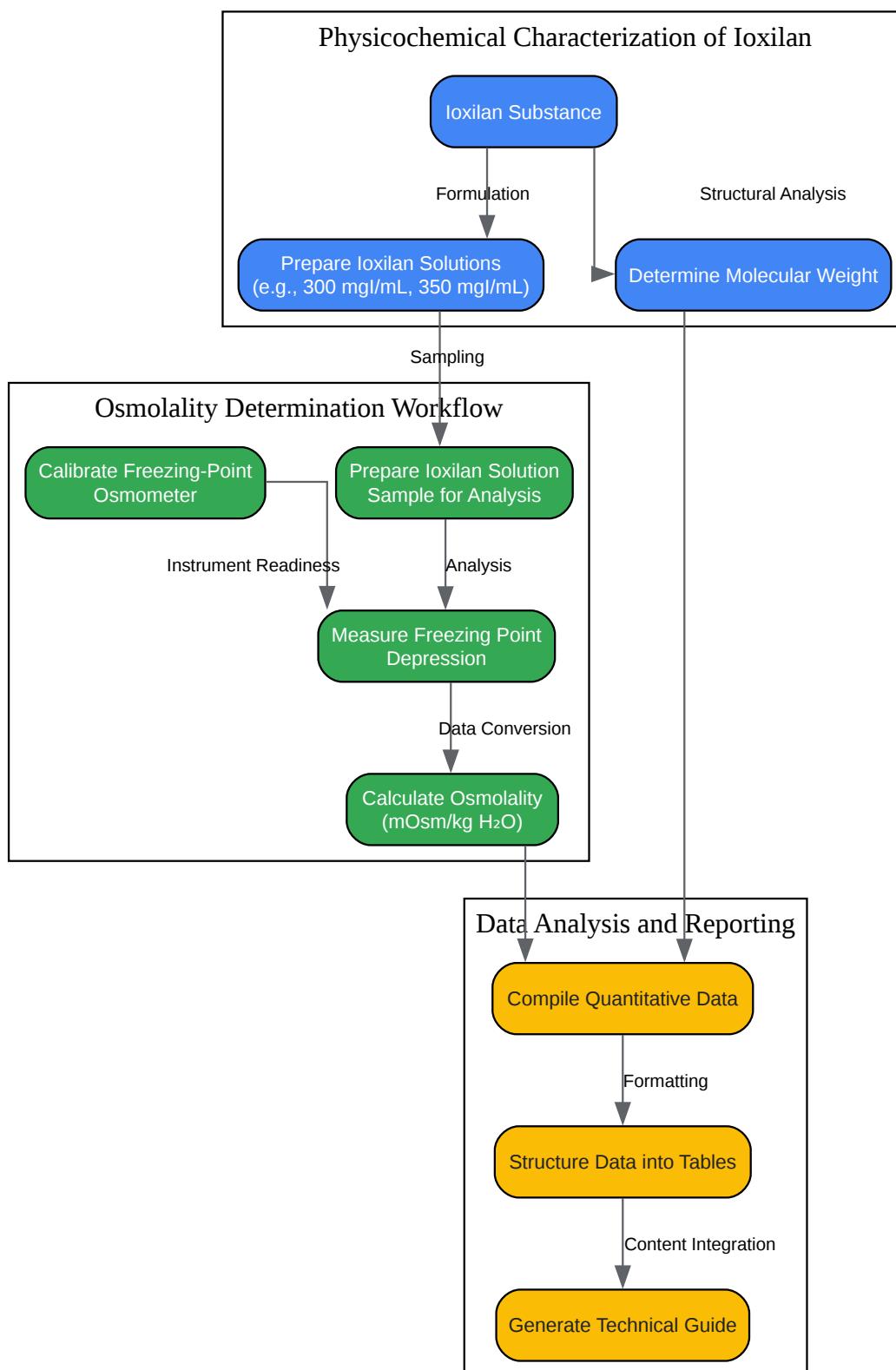
The osmolality of a solution is a colligative property, meaning it depends on the number of solute particles in a kilogram of solvent, not on the nature of the particles themselves. When a solute is dissolved in a solvent, the freezing point of the solvent is lowered in direct proportion to the concentration of the solute particles. Freezing-point osmometry precisely measures this depression in the freezing point to determine the osmolality of the solution.

Apparatus

A calibrated freezing-point osmometer is used for this procedure. The apparatus typically consists of:

- A temperature-controlled cooling bath.
- A sample holder and a thermistor probe for accurate temperature measurement.
- A mechanism to induce crystallization of the sample at the appropriate time.

Detailed Methodology for Osmolality Determination


The following protocol is based on the harmonized principles outlined in the United States Pharmacopeia (USP) General Chapter <785> Osmolality and Osmolarity and the European Pharmacopoeia (Ph. Eur.) Chapter 2.2.35 Osmolality.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Calibration: The osmometer is calibrated daily using standard aqueous solutions of sodium chloride of known osmolality. At least two standards that bracket the expected osmolality of the **Ioxilan** solution are used. Purified water is used to set the zero point (0 mOsm/kg H₂O).
- Sample Preparation: The **Ioxilan** solution is brought to room temperature before measurement. The sample should be homogenous and free of air bubbles.

- Measurement:
 - A precise volume of the **loxilan** solution is pipetted into a clean, dry sample tube.
 - The sample tube is placed in the osmometer's cooling chamber.
 - The instrument supercools the sample to a temperature below its freezing point.
 - Crystallization is then induced, typically by a vibrating stirrer or a brief, rapid cooling pulse.
 - As the sample freezes, the heat of fusion is released, causing the temperature to rise to a plateau, which is the true freezing point of the solution.
 - The thermistor measures this freezing point, and the instrument's software calculates the osmolality based on the measured freezing point depression compared to the freezing point of pure water.
- Data Recording and Analysis: The osmolality is typically recorded in milliosmoles per kilogram of water (mOsm/kg H₂O). The measurement is repeated to ensure precision, and the average value is reported.

Visualizing the Workflow

To better illustrate the logical flow of determining the physicochemical properties of **loxilan** solutions, the following diagram outlines the key steps from initial characterization to final data analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dsdpanalytics.com [dsdpanalytics.com]
- 2. Osmolality; Ph.Eur 2.2.35 Vitas Analytical Services [vitas.no]
- 3. dsdpanalytics.com [dsdpanalytics.com]
- 4. uspbpep.com [uspbpep.com]
- 5. Revised osmolality chapter for public comment in Pharmeuropa - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Ioxilan Solutions]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b029793#molecular-weight-and-osmolality-of-ioxilan-solutions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com